REACTION_SMILES
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[C:1]12([C:18](=[O:19])[O:20][C:21]([CH3:22])([CH3:23])[CH3:24])[CH2:2][CH2:3][CH:4]([CH2:5][CH2:6]1)[N:7]2[C:8](=[O:9])[O:10][CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1.[Cl:32][CH2:33][Cl:34].[F:25][C:26]([F:27])([F:28])[C:29]([OH:30])=[O:31].[OH2:35]>>[C:1]12([C:18](=[O:19])[OH:20])[CH2:2][CH2:3][CH:4]([CH2:5][CH2:6]1)[N:7]2[C:8](=[O:9])[O:10][CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1
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Name
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CC(C)(C)OC(=O)C12CCC(CC1)N2C(=O)OCc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)C12CCC(CC1)N2C(=O)OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(OCc1ccccc1)N1C2CCC1(C(=O)O)CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |